molecular formula C16H16N2O3S2 B11278594 N-benzyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

N-benzyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

Cat. No.: B11278594
M. Wt: 348.4 g/mol
InChI Key: SDMGFVZURHBLDZ-UHFFFAOYSA-N
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Description

N-benzyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide is a complex organic compound belonging to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazepine ring system, which is fused with a benzene ring and contains a sulfonamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide typically involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems . The reaction conditions often include the use of reducing agents and specific catalysts to facilitate the ring expansion and formation of the benzothiazepine structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different biological activities and applications.

Scientific Research Applications

N-benzyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide include:

  • 2,3,4,5-tetrahydro-1,5-benzothiazepine
  • 4-chromanone oximes
  • 4-thiochromanone oximes

Uniqueness

This compound is unique due to its specific structural features, including the benzyl group and sulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

N-benzyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

InChI

InChI=1S/C16H16N2O3S2/c19-16-8-9-22-15-7-6-13(10-14(15)18-16)23(20,21)17-11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2,(H,18,19)

InChI Key

SDMGFVZURHBLDZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)NC1=O

Origin of Product

United States

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